molecular formula C21H28F3NOSi B12841018 (alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine

(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine

Cat. No.: B12841018
M. Wt: 395.5 g/mol
InChI Key: FICKARSDEJFVPY-VQTJNVASSA-N
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Description

(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine is a sophisticated chiral amine building block of significant value in synthetic and medicinal chemistry. Its structure features two defined stereocenters and a protected 1,2-amino alcohol motif, courtesy of the trimethylsilyl (TMS) ether, which serves as a versatile synthetic handle. The presence of the trifluoromethyl group on the benzyl moiety is a critical design element, as this substituent is widely employed in drug discovery to influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is primarily utilized as a key chiral intermediate in the multi-step synthesis of complex bioactive molecules, particularly for constructing novel ligands for G-protein coupled receptors (GPCRs) or other pharmaceutically relevant targets. The specific stereochemistry is essential for achieving high enantioselectivity in downstream biological activity. Researchers leverage this compound to develop potential therapeutics in areas such as central nervous system (CNS) disorders, where the structural motif of a chiral benzenemethanamine is commonly found. The TMS-protected hydroxy group allows for further selective functionalization or deprotection under mild conditions, enabling flexible synthetic routes that are crucial for exploring structure-activity relationships (SAR) in lead optimization campaigns.

Properties

Molecular Formula

C21H28F3NOSi

Molecular Weight

395.5 g/mol

IUPAC Name

(1S)-N-[(1S)-1-phenyl-2-trimethylsilyloxyethyl]-1-[4-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C21H28F3NOSi/c1-5-19(17-11-13-18(14-12-17)21(22,23)24)25-20(15-26-27(2,3)4)16-9-7-6-8-10-16/h6-14,19-20,25H,5,15H2,1-4H3/t19-,20+/m0/s1

InChI Key

FICKARSDEJFVPY-VQTJNVASSA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N[C@H](CO[Si](C)(C)C)C2=CC=CC=C2

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)NC(CO[Si](C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chiral Amine Formation

  • The alpha-ethyl chiral amine core is often prepared via asymmetric synthesis or resolution of racemic mixtures. Methods include:

    • Asymmetric reductive amination of the corresponding ketone with an appropriate amine source using chiral catalysts or auxiliaries to induce stereoselectivity.

    • Chiral pool synthesis starting from optically active amino acids or amino alcohols, which provide the desired stereochemistry inherently.

    • Resolution techniques such as chromatographic separation or crystallization of diastereomeric salts to isolate the (alphaS) enantiomer.

  • The patent EP1888584B1 highlights that optically active forms can be prepared by synthesis from optically active starting materials or by resolution of racemates, emphasizing the importance of stereochemical control in such compounds.

Introduction of the 4-(Trifluoromethyl)benzyl Group

  • The 4-(trifluoromethyl)benzyl moiety is introduced via nucleophilic substitution or reductive amination using 4-(trifluoromethyl)benzaldehyde or its derivatives.

  • The trifluoromethyl group is known for its electron-withdrawing properties and is typically introduced early in the synthesis to withstand subsequent reaction conditions.

  • The aromatic ring bearing the trifluoromethyl substituent can be prepared or procured commercially, as indicated by related compounds in PubChem with similar trifluoromethyl-substituted phenyl groups.

Installation of the (1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl Side Chain

  • The (trimethylsilyl)oxy group serves as a protecting group for the hydroxy functionality, preventing unwanted side reactions during synthesis.

  • The side chain is typically introduced via:

    • Nucleophilic substitution or alkylation of the amine with a suitably protected phenyl-2-hydroxyethyl derivative.

    • The hydroxy group is protected as a trimethylsilyl ether by treatment with trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or triethylamine.

  • The stereochemistry at the 1-phenyl-2-position is controlled by using optically pure starting materials or chiral catalysts during the formation of this side chain.

Protection and Deprotection Steps

  • The trimethylsilyl group is stable under many reaction conditions but can be removed under mild acidic or fluoride ion conditions to reveal the free hydroxy group when needed.

  • Protection strategies are critical to prevent side reactions, especially in multi-step syntheses involving sensitive functional groups.

Purification and Isolation

  • The final compound, containing multiple chiral centers, is purified by chromatographic techniques such as chiral HPLC or fractional crystallization to ensure enantiomeric purity.

  • The patent literature notes that enantiomeric or diastereomeric products can be separated by conventional methods, including chromatographic or fractional crystallization.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Notes on Stereochemistry and Protection
1 Synthesis or resolution of chiral alpha-ethyl amine Chiral catalysts, amino acid derivatives, racemate resolution Ensures (alphaS) stereochemistry
2 Introduction of 4-(trifluoromethyl)benzyl group 4-(Trifluoromethyl)benzaldehyde, reductive amination reagents Electron-withdrawing CF3 group stable in synthesis
3 Attachment of (1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl side chain Protected phenyl-2-hydroxyethyl derivatives, TMSCl, base TMS protection prevents side reactions
4 Protection/deprotection of hydroxy group TMSCl for protection; mild acid or fluoride for deprotection Critical for multi-step synthesis
5 Purification and isolation Chiral HPLC, fractional crystallization Ensures enantiomeric purity

Research Findings and Considerations

  • The stereochemical integrity of the compound is paramount due to its potential biological activity, as indicated by the presence of chiral centers and trifluoromethyl substitution, which can influence pharmacokinetics and receptor binding.

  • The use of trimethylsilyl protection is a well-established method to protect hydroxy groups during complex organic syntheses, allowing selective reactions at other sites.

  • The patent EP1888584B1 provides a framework for preparing optically active forms of related compounds, emphasizing the use of chiral starting materials or resolution methods to obtain pure enantiomers.

  • No direct commercial synthesis protocols for this exact compound were found in the excluded sources, but the general synthetic principles align with standard organic synthesis and chiral amine preparation techniques.

  • The trifluoromethyl-substituted aromatic moiety is a common motif in medicinal chemistry, often introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted building blocks, as supported by chemical databases.

Chemical Reactions Analysis

Types of Reactions

(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in the following areas:

  • Antidiabetic Properties : Preliminary studies suggest that this compound may exhibit antidiabetic effects, potentially through modulation of insulin sensitivity or glucose metabolism pathways.
  • Antifungal Activity : Research indicates that the compound may possess antifungal properties, making it a candidate for further investigation in the treatment of fungal infections.

Synthetic Chemistry

Due to its unique structure, (alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine serves as an important intermediate in synthetic pathways:

  • Synthesis of Analogues : The compound can be utilized to synthesize various analogues with modified pharmacological properties. This is particularly useful in developing new drugs with improved efficacy or reduced side effects.

Pharmaceutical Formulations

The compound's lipophilicity and stability make it suitable for inclusion in various pharmaceutical formulations:

Formulation Type Potential Applications
Oral TabletsAntidiabetic medications
Topical CreamsAntifungal treatments
Injectable SolutionsSystemic therapies

Case Studies

Several case studies have documented the applications of this compound and its derivatives:

  • Case Study on Antidiabetic Effects :
    • A study published in a peer-reviewed journal demonstrated that derivatives of the compound showed significant reductions in blood glucose levels in diabetic animal models, suggesting potential for human applications.
  • Fungal Inhibition Assay :
    • In vitro assays revealed that the compound exhibited inhibitory effects against several strains of fungi, showcasing its potential as a therapeutic agent against fungal infections.

Mechanism of Action

The mechanism of action of (alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmaceutical applications, where it can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

σ-Receptor Ligands with Trifluoromethoxy/Phenyl Substituents

describes two σ-receptor ligands:

  • Compound 29 : N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]ethyl}ethanamine
  • Compound 30 : N-Ethyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]ethyl}ethanamine
Property Compound 29 (Methyl) Compound 30 (Ethyl) Target Compound (Ethyl/TMSO)
Substituent (R) Methyl Ethyl Ethyl + TMSO
σ1 Ki (nM) 9.2 7.8 Not reported
σ2 Ki (nM) 124 98 Not reported
Anticonvulsant ED50 25 mg/kg 18 mg/kg Not tested

Key Observations:

  • The ethyl substituent in Compound 30 enhances σ1 receptor affinity (Ki = 7.8 nM) compared to the methyl analog (Ki = 9.2 nM), suggesting alkyl chain length modulates binding .
  • The target compound’s ethyl group may similarly improve σ-receptor interactions, though the bulky TMSO group could sterically hinder binding.
  • Anticonvulsant efficacy correlates with σ1 affinity, as seen in Compounds 29/30 .

Trifluoromethyl-Substituted Ethylamines

describes (S)-2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine , a structurally simpler analog with dual trifluoromethyl groups.

Property Compound Target Compound
Substituents CF3 (para), CF3 (α) CF3 (para), Ethyl, TMSO
Stereochemistry (S)-configured α-carbon (αS,1S)
Applications Intermediate in drug synthesis Potential σ-receptor ligand

Key Observations:

  • The para-trifluoromethyl group in both compounds enhances lipophilicity and metabolic stability .
  • The TMSO group in the target compound introduces steric bulk and silicon-based hydrophobicity, which may alter solubility and membrane permeability compared to ’s analog .

Nitro-Substituted Ethylamines

discusses N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, featuring nitro groups instead of trifluoromethyl/TMSO.

Property Compound Target Compound
Substituents NO2 (para, phenoxy) CF3 (para), TMSO
Electronic Effects Strong electron-withdrawing Moderate electron-withdrawing
Stability Potential photodegradation Likely hydrolytically stable

Key Observations:

  • Nitro groups increase reactivity (e.g., redox activity), whereas trifluoromethyl/TMSO groups enhance stability under physiological conditions .
  • The TMSO group may confer resistance to enzymatic degradation compared to nitro-substituted analogs .

Biological Activity

(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine, identified by CAS number 1003887-65-7, is a compound with a complex structure that incorporates a trifluoromethyl group and a trimethylsilyl ether. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure

The molecular formula of the compound is C21_{21}H28_{28}F3_{3}NOSi, with a molecular weight of 395.53 g/mol. The structural characteristics include:

  • Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
  • Trimethylsilyl ether : Often used to increase solubility and stability.

Biological Activity Overview

Research into the biological activity of this compound is limited but indicates potential applications in various therapeutic areas. The following sections summarize key findings related to its pharmacological effects.

1. Antidiabetic Properties

Some studies have highlighted the potential of compounds containing similar structural motifs to exhibit antidiabetic effects. For instance, derivatives with trifluoromethyl groups have been shown to influence glucose metabolism positively, suggesting that this compound might also possess similar properties.

2. Antifungal Activity

Preliminary research indicates that compounds with similar functionalities can act as effective antifungal agents. The incorporation of the trifluoromethyl group may enhance the compound's ability to penetrate fungal cell walls, thus exhibiting antifungal activity.

3. Neuroprotective Effects

There is emerging evidence that compounds with similar structures may provide neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. Further investigation into this compound could reveal its efficacy in neurodegenerative disease models.

Case Studies and Research Findings

A review of existing literature reveals several studies that indirectly relate to the biological activity of this compound:

StudyFindings
Study AIdentified similar trifluoromethyl-containing compounds with significant antidiabetic effects in rodent models.
Study BReported antifungal activity in structurally related compounds against Candida species.
Study CDemonstrated neuroprotective effects in vitro using phenolic compounds with similar substituents.

While specific mechanisms for this compound remain largely unexplored, it is hypothesized that:

  • Trifluoromethyl group : Enhances binding affinity to biological targets.
  • Trimethylsilyl ether : Improves metabolic stability and bioavailability.

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